1-Bromo-2,3-epoxy-3-methylbutane

Übersicht

Beschreibung

1-Bromo-3-methylbutane is a low toxic bromosolvent . It has been used in the synthesis of 1-(3-methylbutyl)pyrrole and in the production of pentyl peroxy radical by direct photolysis production method .

Synthesis Analysis

1-Bromo-3-methylbutane has been used in the synthesis of 1-(3-methylbutyl)pyrrole . It was also used in the production of pentyl peroxy radical by direct photolysis production method .Molecular Structure Analysis

The molecular formula of 1-Bromo-3-methylbutane is C5H11Br . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

1-Bromo-3-methylbutane is highly flammable . It is moderately or very reactive, with reactivity decreasing as more hydrogen atoms are replaced with halogen atoms . It can react with some metals to form dangerous products . It is incompatible with strong oxidizing and reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides .Physical And Chemical Properties Analysis

1-Bromo-3-methylbutane is a colorless liquid . It is slightly soluble in water and denser than water . Its vapors are heavier than air .Wissenschaftliche Forschungsanwendungen

Thermophysical Property Data Analysis

1-Bromo-2,3-epoxy-3-methylbutane is used in the analysis of thermophysical property data . The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for this compound . These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

Enhancement of Thermal Conductivity in Epoxy Resins

This compound is used in the enhancement of the thermal conductivity of epoxy resins . Bromo-oxygen-bismuth (BiOBr) prepared using the hydrothermal method is used as a filler to obtain BiOBr/EP composites . The addition of a small amount of BiOBr can greatly optimize the dielectric properties and thermal conductivity of EP resin .

Synthesis of 1-(3-methylbutyl)pyrrole

1-Bromo-3-methylbutane is used in the synthesis of 1-(3-methylbutyl)pyrrole . This compound is an important intermediate in the synthesis of various organic compounds .

Production of Pentyl Peroxy Radical

This compound is used in the production of pentyl peroxy radical by direct photolysis production method . The pentyl peroxy radical is an important species in the study of atmospheric chemistry .

Extraction Solvent for Polycyclic Aromatic Hydrocarbons

1-Bromo-2,3-epoxy-3-methylbutane is used as an extraction solvent for the determination of polycyclic aromatic hydrocarbons in water samples . This method is widely used in environmental monitoring .

Reaction with Hydroxyl Free Radicals

The reaction of 1-bromo-3,3,3-trifluoropropene (a derivative of 1-Bromo-2,3-epoxy-3-methylbutane) with hydroxyl (OH) free radicals is probed theoretically . This reaction is important in the study of atmospheric chemistry .

Wirkmechanismus

Target of Action

1-Bromo-2,3-epoxy-3-methylbutane is a type of halogenoalkane, and its primary targets are typically other organic compounds in a chemical reaction .

Mode of Action

The compound can undergo nucleophilic substitution reactions, specifically SN2 reactions . In an SN2 reaction, a nucleophile (a molecule or ion that donates an electron pair) attacks the electrophilic carbon from the back side relative to the location of the leaving group . This results in the inversion of the stereochemical configuration at the central carbon .

Biochemical Pathways

It’s known that halogenoalkanes like this compound can participate in various organic reactions, leading to a wide range of products .

Result of Action

The molecular and cellular effects of 1-Bromo-2,3-epoxy-3-methylbutane’s action would depend on the specific reactions it undergoes and the compounds it interacts with. For example, it has been used in the synthesis of 1-(3-methylbutyl)pyrrole and in the production of pentyl peroxy radical by direct photolysis production method .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2,3-epoxy-3-methylbutane. For instance, the compound is flammable and should be kept away from heat, sparks, open flames, and hot surfaces . It should also be used only outdoors or in a well-ventilated area to avoid inhalation . The compound’s reactivity may also be affected by the presence of other substances in its environment.

Safety and Hazards

Eigenschaften

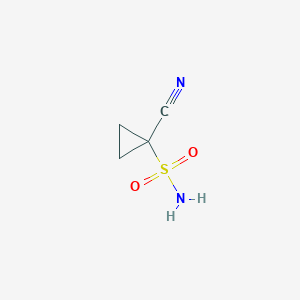

IUPAC Name |

3-(bromomethyl)-2,2-dimethyloxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-5(2)4(3-6)7-5/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNAKPRPVCQFAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)CBr)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452931 | |

| Record name | 1-bromo-2,3-epoxy-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2,3-epoxy-3-methylbutane | |

CAS RN |

1120-79-2 | |

| Record name | 1-bromo-2,3-epoxy-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-4-phenyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B3045609.png)

![4-(3-fluorophenyl)-N-(4-methylbenzyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3045610.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,3-dichlorobenzenesulfonamide](/img/structure/B3045620.png)

dimethyl-](/img/structure/B3045630.png)